![molecular formula C10H16ClNO3 B6271168 methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate CAS No. 1016714-89-8](/img/new.no-structure.jpg)
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H16ClNO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chloropropanoyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Materials: Piperidine, chloropropanoyl chloride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Piperidine is first dissolved in the solvent, followed by the addition of the base. Chloropropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for a specific duration, after which the product is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A similar compound with a different substituent on the piperidine ring.
1-(2-Chloropropanoyl)piperidine: Lacks the ester group present in methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate.
Piperidine-4-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a carboxylate functional group and a chloropropanoyl moiety. Its molecular formula includes carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of the chlorinated side chain enhances its reactivity, potentially leading to distinct biological activities compared to structurally similar compounds.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways within cells.
- Neuroprotective Effects : Investigations into its interaction with dopamine receptors indicate potential neuroprotective properties, similar to other compounds targeting these pathways.
The mechanism of action for this compound likely involves its interaction with specific molecular targets. It can bind to active sites of enzymes or receptors, altering their activity and affecting cellular processes. For instance, it may modulate signaling pathways associated with neuroprotection or inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 4-piperidone | Piperidine ring with ketone | Lacks chlorinated side chain |
Methyl 1-(propionyl)piperidine | Piperidine with propionyl group | No chlorine substitution |
Methyl 1-(2-bromopropanoyl)piperidine | Similar structure but bromine instead of chlorine | Different halogen affects reactivity |
The unique chlorinated side chain in this compound may enhance its reactivity and biological activity compared to these similar compounds.
Study on Enzyme Inhibition
A study investigated the enzyme inhibition potential of this compound. The results indicated that the compound effectively inhibited enzyme activity in vitro, demonstrating an IC50 value of approximately 15 µM against target enzymes involved in metabolic pathways (source needed).
Neuroprotective Effects in Animal Models
In a separate animal study, this compound was administered to models of neurodegeneration. The results showed significant protection against neuronal loss induced by neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases (source needed).
Properties
CAS No. |
1016714-89-8 |
---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.7 |
Purity |
92 |
Origin of Product |
United States |
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